molecular formula C10H12O2 B8727066 2-Methylphenyl propanoate CAS No. 7497-88-3

2-Methylphenyl propanoate

Cat. No. B8727066
Key on ui cas rn: 7497-88-3
M. Wt: 164.20 g/mol
InChI Key: XLLPLDFNCXWUOT-UHFFFAOYSA-N
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Patent
US04230624

Procedure details

Into a spherical flask equipped with a condenser, a dropping funnel and containing 2 mols of o-cresol are introduced, in 15 minutes, 2.2 mols of propionyl chloride. The mixture as obtained is heated at 110° C. for about 2 hours, until the discharge of hydrochloric acid ceases. The o-cresol propionate which is obtained is distilled under vacuum:
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
2.2 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:8])[C:6]([OH:7])=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:9](Cl)(=[O:12])[CH2:10][CH3:11].Cl>>[C:9]([O:7][C:6]1[C:1]([CH3:8])=[CH:2][CH:3]=[CH:4][CH:5]=1)(=[O:12])[CH2:10][CH3:11]

Inputs

Step One
Name
Quantity
2 mol
Type
reactant
Smiles
C1(=CC=CC=C1O)C
Step Two
Name
Quantity
2.2 mol
Type
reactant
Smiles
C(CC)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a spherical flask equipped with a condenser, a dropping funnel
ADDITION
Type
ADDITION
Details
are introduced, in 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The mixture as obtained

Outcomes

Product
Name
Type
product
Smiles
C(CC)(=O)OC1=CC=CC=C1C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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